molecular formula C9H14IN3O2 B13557430 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13557430
M. Wt: 323.13 g/mol
InChI Key: GFPCYAHFELEODR-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the propylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated pyrazole compounds.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and propylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
  • 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
  • 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Uniqueness

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The propylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C9H14IN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15)

InChI Key

GFPCYAHFELEODR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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